molecular formula C15H9Cl2F3N2 B2542191 1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-51-2

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No. B2542191
CAS RN: 478030-51-2
M. Wt: 345.15
InChI Key: CGKMQVXUOXIDHS-UHFFFAOYSA-N
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Description

“1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal compounds . It’s a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives have been intensively studied for their various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties. Researchers have explored the antibacterial, antifungal, and antiviral effects of compounds containing the 1,3-diazole ring. For instance, metronidazole (a nitroso-imidazole) is widely used as an effective bactericidal agent. Additionally, ornidazole demonstrates both antibacterial and antiprotozoal activities .

Other Potential Applications

Beyond the mentioned fields, consider exploring additional areas such as antipyretic, antiallergic, and antihelmintic activities. While existing literature provides insights into related compounds, further research is needed to uncover the unique properties of this specific benzimidazole derivative .

Mechanism of Action

The mechanism of action of benzimidazoles generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific benzimidazole compound and its chemical structure .

The pharmacokinetics of benzimidazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient factors .

The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs . They continue to attract medicinal chemists due to their broad range of chemical and biological properties . Therefore, the future directions in the research of “1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” and similar compounds may involve the exploration of their potential in various therapeutic applications.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N2/c16-10-4-3-5-11(17)9(10)8-22-13-7-2-1-6-12(13)21-14(22)15(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMQVXUOXIDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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